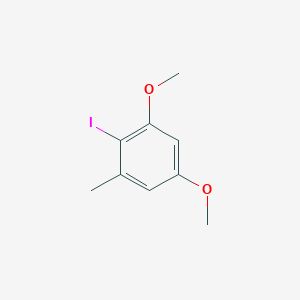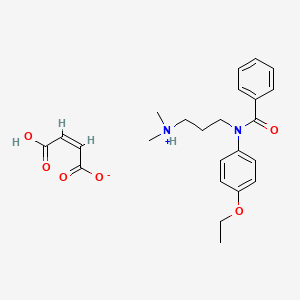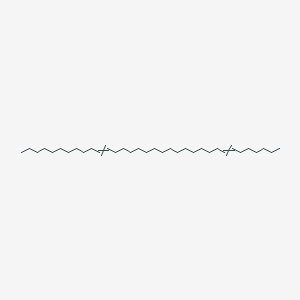
Tetratriaconta-7,23-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetratriaconta-7,23-diene is a hydrocarbon compound characterized by the presence of two double bonds located at the 7th and 23rd positions of a 34-carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetratriaconta-7,23-diene can be achieved through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form alkenes, which can then be further processed to form dienes.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides to form alkenes, which can subsequently be converted into dienes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetratriaconta-7,23-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygen-containing compounds.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes or other reduced products.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
Tetratriaconta-7,23-diene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and stability of dienes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tetratriaconta-7,23-diene involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in a range of chemical reactions, including electrophilic addition and polymerization. These reactions are facilitated by the presence of electron-rich double bonds, which can interact with electrophiles to form new chemical bonds.
Comparaison Avec Des Composés Similaires
Tetratriaconta-7,23-diene can be compared with other similar compounds, such as:
Tetratriacontane: A saturated hydrocarbon with no double bonds, making it less reactive compared to this compound.
Hexatriacontane: Another long-chain hydrocarbon with a similar structure but different reactivity due to the absence of double bonds.
The uniqueness of this compound lies in its specific double bond positions, which confer distinct chemical properties and reactivity compared to other long-chain hydrocarbons.
Propriétés
Numéro CAS |
96693-56-0 |
|---|---|
Formule moléculaire |
C34H66 |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
tetratriaconta-7,23-diene |
InChI |
InChI=1S/C34H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,22,24H,3-12,14,16-21,23,25-34H2,1-2H3 |
Clé InChI |
XBEQGOLCBGPKTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC=CCCCCCCCCCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


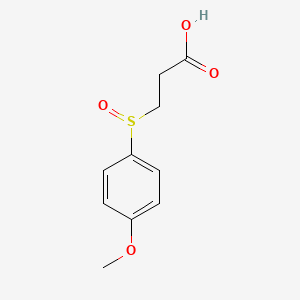
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
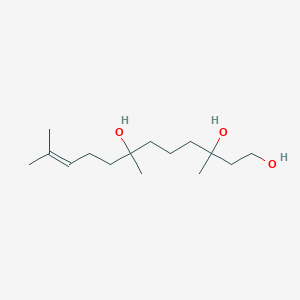
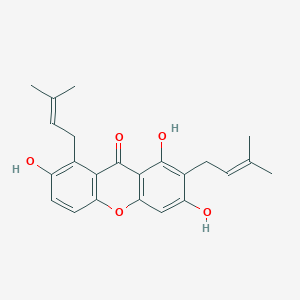
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
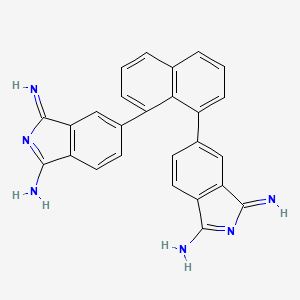
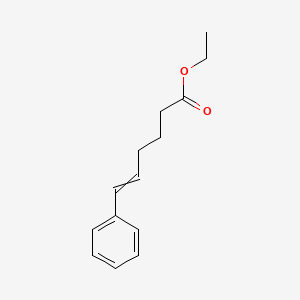
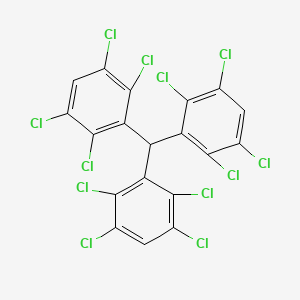
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
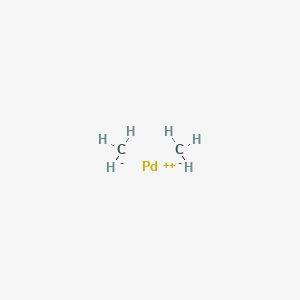
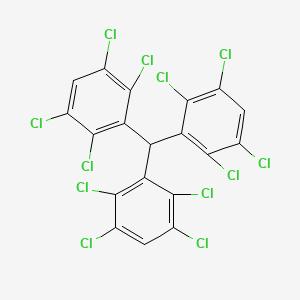
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
